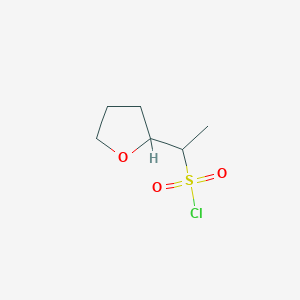

1-(Oxolan-2-yl)ethane-1-sulfonyl chloride

Description

Contextualization of Sulfonyl Chlorides as Key Electrophilic Reagents

Sulfonyl chlorides (R-SO₂Cl) represent a cornerstone class of reagents in modern organic synthesis, primarily valued for their potent electrophilic character. This reactivity stems from the electron-withdrawing nature of the sulfonyl group (-SO₂-), which polarizes the sulfur-chlorine bond and renders the sulfur atom highly susceptible to nucleophilic attack. The chloride ion serves as an excellent leaving group, facilitating substitution reactions with a wide array of nucleophiles.

The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. This transformation is fundamental to medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents. Beyond amines, sulfonyl chlorides readily react with alcohols to form sulfonate esters, which are themselves useful intermediates and protecting groups. Their versatility also extends to the formation of sulfones and other sulfur-containing compounds. The widespread availability and reactivity profile of sulfonyl chlorides have cemented their status as indispensable tools for constructing complex molecular architectures.

Significance of Tetrahydrofuran-Derived Architectures in Synthetic Strategies

The tetrahydrofuran (B95107) (THF), or oxolane, ring is a privileged structural motif found in a vast number of natural products and biologically active molecules. labproinc.com This five-membered cyclic ether is a key component in compounds exhibiting diverse biological activities, including antitumor, antimicrobial, and antiprotozoal properties. Notable examples include the Annonaceous acetogenins, a large family of polyketide natural products known for their potent cytotoxic activities.

The prevalence of the THF moiety in nature has driven the development of numerous synthetic strategies for its construction and incorporation into larger molecules. organic-chemistry.org Tetrahydrofuran can serve as a versatile solvent due to its polarity and ability to solvate cations, making it ideal for organometallic reactions involving Grignard and organolithium reagents. wikipedia.org As a structural component, its derivatives are sought-after building blocks in the synthesis of pharmaceuticals and other functional materials. The development of methods for stereoselective synthesis of substituted tetrahydrofurans remains an active and important area of chemical research.

Rationale for Dedicated Academic Investigation of 1-(Oxolan-2-yl)ethane-1-sulfonyl Chloride

The compound 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride, more systematically named 2-(oxolan-2-yl)ethane-1-sulfonyl chloride, is a bifunctional molecule that merges the key chemical properties of both sulfonyl chlorides and tetrahydrofuran derivatives. The rationale for its dedicated investigation lies in its potential as a valuable synthetic intermediate for introducing the THF-ethyl moiety into larger, more complex structures.

By combining a highly reactive electrophilic handle (the sulfonyl chloride group) with a biologically relevant and synthetically important cyclic ether (the oxolane ring), this compound serves as a powerful building block. It allows for the covalent linkage of the 2-(oxolan-2-yl)ethyl group to various nucleophilic substrates. For instance, its reaction with amines or alcohols provides a direct route to novel sulfonamides and sulfonate esters bearing the tetrahydrofuran substructure. This is particularly relevant in drug discovery and development, where the incorporation of cyclic ethers can modulate a compound's physicochemical properties, such as solubility and metabolic stability. The compound's structure makes it an ideal candidate for creating libraries of new chemical entities for biological screening, justifying its importance as a target for both academic study and industrial application.

Chemical and Physical Data

The following tables provide key identifiers and physicochemical properties for 2-(oxolan-2-yl)ethane-1-sulfonyl chloride.

Table 1: Compound Identifiers

| Identifier | Value |

| Systematic IUPAC Name | 2-(oxolan-2-yl)ethane-1-sulfonyl chloride |

| CAS Number | 1384427-65-9 |

| Molecular Formula | C₆H₁₁ClO₃S |

| Molecular Weight | 198.67 g/mol |

| MDL Number | MFCD21128810 |

Data sourced from Aaronchem. aaronchem.com

Table 2: Physicochemical Properties and Safety Information

| Property | Value |

| Physical Form | Liquid |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| GHS Signal Word | Warning |

Information obtained from a Safety Data Sheet provided by Aaronchem. aaronchem.com

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO3S |

|---|---|

Molecular Weight |

198.67 g/mol |

IUPAC Name |

1-(oxolan-2-yl)ethanesulfonyl chloride |

InChI |

InChI=1S/C6H11ClO3S/c1-5(11(7,8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3 |

InChI Key |

XDVPDMBKJOEPLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCO1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Oxolan 2 Yl Ethane 1 Sulfonyl Chloride

Retrosynthetic Analysis and Precursor Identification for the Sulfonyl Chloride Moiety

Synthesis of 1-(Oxolan-2-yl)ethanethiol (B2376150) Precursors

The synthesis of the key intermediate, 1-(oxolan-2-yl)ethanethiol, can be approached through several pathways, primarily involving the introduction of a thiol group onto the 1-(oxolan-2-yl)ethane scaffold.

One potential route begins with the conversion of 2-ethyltetrahydrofuran to a suitable leaving group at the alpha-position of the ethyl group. For instance, radical halogenation could yield 2-(1-chloroethyl)tetrahydrofuran. This haloalkane can then undergo nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to furnish the desired thiol.

Alternatively, a more regioselective approach involves the anti-Markovnikov addition of a thiol equivalent across the double bond of 2-vinyltetrahydrofuran. A common method for this transformation is the radical addition of thioacetic acid, followed by hydrolysis of the resulting thioacetate (B1230152) to yield 1-(oxolan-2-yl)ethanethiol. This method is advantageous as it often provides better control over the position of the sulfur functionality. A patent for the synthesis of a related compound, 2-methyltetrahydrofuran-3-thiol, describes a similar approach where 4,5-dihydro-2-methylfuran is reacted with thioacetic acid to form the thioacetate, which is then hydrolyzed. google.com

| Precursor Route | Key Intermediates | Reagents and Conditions |

| Halogenation/Substitution | 2-Ethyltetrahydrofuran, 2-(1-Chloroethyl)tetrahydrofuran | 1. Radical halogenation (e.g., NCS, light) 2. Nucleophilic substitution (e.g., NaSH or Thiourea then NaOH) |

| Thioacetate Route | 2-Vinyltetrahydrofuran, S-(1-(Oxolan-2-yl)ethyl) ethanethioate | 1. Radical addition of thioacetic acid (e.g., AIBN, heat) 2. Hydrolysis (e.g., NaOH or HCl) |

Derivatization of Alternative Sulfonic Acid Precursors

The synthesis of 1-(oxolan-2-yl)ethane-1-sulfonic acid serves as an alternative pathway to the target sulfonyl chloride. This sulfonic acid can be prepared through the vigorous oxidation of 1-(oxolan-2-yl)ethanethiol. Oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid can be employed for this transformation. Once the sulfonic acid is obtained, it can be converted to the corresponding sulfonyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This two-step process, while longer, can be a reliable method if the thiol precursor is readily available.

Direct Chlorosulfonation Pathways

Direct chlorosulfonation of an unactivated C-H bond presents a more atom-economical route, though it is often challenged by issues of selectivity.

Reaction Conditions and Reagent Optimization for Sulfonyl Chloride Formation

The direct introduction of a sulfonyl chloride group onto 2-ethyltetrahydrofuran would be the most direct synthetic route. This transformation typically involves the use of chlorosulfonic acid (ClSO₃H) or a mixture of sulfuryl chloride (SO₂Cl₂) and a radical initiator. The reaction proceeds via a radical mechanism, where a hydrogen atom is abstracted from the carbon backbone, followed by reaction with SO₂ and subsequent chlorination.

However, the reactivity of C-H bonds in ethers can lead to a mixture of products. The ethereal oxygen activates the adjacent C-H bonds, making them susceptible to oxidation and cleavage. Therefore, achieving selective chlorosulfonation at the desired position on the ethyl side chain requires careful optimization of reaction conditions, such as temperature, reaction time, and the choice of solvent and initiator.

Investigation of Selective Chlorosulfonation of Ethane (B1197151) Moiety Adjacent to Oxolane Ring

Achieving selectivity for the ethane moiety over the oxolane ring in a direct chlorosulfonation reaction is a significant hurdle. The C-H bonds alpha to the ether oxygen are generally more reactive towards radical abstraction. Consequently, direct chlorosulfonation of 2-ethyltetrahydrofuran is likely to yield a complex mixture of products, with substitution occurring on the tetrahydrofuran (B95107) ring as well as the ethyl side chain. Research in this area would need to focus on directing groups or specialized catalysts to achieve the desired regioselectivity. Without such control, this pathway is less synthetically viable compared to the stepwise construction from a pre-functionalized precursor.

Oxidation-Chlorination Approaches from Sulfur-Containing Precursors

The conversion of a thiol or a related sulfur-containing precursor to a sulfonyl chloride through an oxidation-chlorination reaction is a well-established and versatile method. This approach offers a reliable alternative to direct chlorosulfonation, particularly when the corresponding thiol is accessible.

A variety of reagent systems can be employed for this transformation. A common and effective method involves the use of chlorine gas in the presence of water or an aqueous acid. The reaction proceeds through the formation of a sulfenyl chloride intermediate, which is then further oxidized and chlorinated to the sulfonyl chloride.

For laboratory-scale synthesis, safer and more convenient alternatives to chlorine gas are often preferred. Reagents such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst, or a combination of hydrogen peroxide and a chloride source, can effectively achieve the oxidative chlorination of thiols. The choice of reagent and reaction conditions can be tailored to the specific substrate to optimize the yield and purity of the desired sulfonyl chloride.

| Oxidizing/Chlorinating Agent | Typical Conditions | Advantages |

| Cl₂ / H₂O | Aqueous or biphasic system, often at low temperatures | Inexpensive and effective for large-scale synthesis |

| N-Chlorosuccinimide (NCS) / HCl | Acetonitrile or other polar solvents | Safer and more convenient than chlorine gas |

| H₂O₂ / HCl | Aqueous solution | "Green" oxidant, with water as the primary byproduct |

The successful synthesis of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride is contingent on the effective preparation of its key precursors. While direct chlorosulfonation remains an area for further investigation, the stepwise approaches involving the synthesis and subsequent oxidation-chlorination of 1-(oxolan-2-yl)ethanethiol offer more established and reliable synthetic routes.

Sulfide (B99878) Oxidation to Sulfonyl Chloride

A common and direct method for the synthesis of sulfonyl chlorides is the oxidative chlorination of the corresponding sulfide. This transformation typically involves a two-step process in a single pot: oxidation of the sulfide to a sulfoxide (B87167) or sulfone, followed by chlorination.

The precursor, 1-(oxolan-2-yl)ethanethiol, can be synthesized through various methods, such as the reaction of 2-(1-chloroethyl)oxolane (B15211143) with a sulfur nucleophile like sodium hydrosulfide. Once the thiol is obtained, it can be converted to the corresponding sulfide, for instance, by alkylation. The subsequent oxidation to the sulfonyl chloride is a critical step. A variety of oxidizing and chlorinating agents have been reported for the general conversion of sulfides to sulfonyl chlorides, and these can be adapted for the specific synthesis of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride.

Common reagent systems for this transformation include chlorine gas in the presence of water or an aqueous acid, or combinations of an oxidant and a chloride source such as hydrogen peroxide with thionyl chloride. organic-chemistry.org The reaction conditions, including solvent, temperature, and stoichiometry, are crucial for achieving high yields and minimizing side reactions, such as chlorination of the oxolane ring.

| Oxidizing/Chlorinating System | Typical Conditions | Precursor | Potential Advantages |

| Cl₂ / H₂O | Aqueous or biphasic media, low temperature | 1-(Oxolan-2-yl)ethyl sulfide | Readily available reagents |

| H₂O₂ / SOCl₂ | Organic solvent, room temperature | 1-(Oxolan-2-yl)ethanethiol | Mild conditions, rapid reaction organic-chemistry.org |

| NCS / HCl | Aqueous or organic solvent | 1-(Oxolan-2-yl)ethanethiol | Safer handling than chlorine gas rsc.org |

Disulfide-Based Routes

An alternative pathway to sulfonyl chlorides involves the oxidative cleavage of a disulfide bond. The required precursor, bis(1-(oxolan-2-yl)ethyl) disulfide, can be prepared by the oxidation of 1-(oxolan-2-yl)ethanethiol, for example, using a mild oxidant like iodine or air.

The subsequent oxidative chlorination of the disulfide is a robust method for forming the sulfonyl chloride. This reaction typically requires a stronger oxidizing agent compared to sulfide oxidation. Common reagents for this transformation include chlorine gas in the presence of water or a mixture of nitric acid and hydrochloric acid. organic-chemistry.org The stoichiometry of the reagents is critical to ensure complete conversion of the disulfide to the sulfonyl chloride.

| Oxidizing/Chlorinating System | Typical Conditions | Precursor | Potential Advantages |

| Cl₂ / H₂O | Aqueous acetic acid, controlled temperature | bis(1-(Oxolan-2-yl)ethyl) disulfide | High-yielding for various disulfides |

| HNO₃ / HCl | Aqueous media | bis(1-(Oxolan-2-yl)ethyl) disulfide | Strong oxidizing system |

| Oxone® / KCl | Water | bis(1-(Oxolan-2-yl)ethyl) disulfide | Green and mild conditions rsc.org |

Stereoselective Synthesis of Chiral 1-(Oxolan-2-yl)ethane-1-sulfonyl Chloride

The target molecule possesses two stereocenters: one at the C2 position of the oxolane ring and the other at the carbon atom bearing the sulfonyl chloride group. This allows for the existence of four possible stereoisomers. The development of stereoselective synthetic methods to access single enantiomers or diastereomers is of significant importance.

Enantioselective Introduction of the Sulfonyl Chloride Group

Achieving enantioselectivity at the carbon atom bearing the sulfonyl chloride group is a challenging synthetic task. One potential strategy involves the asymmetric oxidation of a prochiral sulfide precursor. While the direct enantioselective conversion of sulfides to sulfonyl chlorides is not a well-established transformation, related asymmetric oxidations of sulfides to sulfoxides are widely documented. These chiral sulfoxides could then potentially be further oxidized to the sulfonyl chloride, though control of epimerization at the sulfur-bearing stereocenter would be a critical challenge.

Another conceptual approach would be the use of a chiral catalyst to control the stereochemical outcome of the chlorosulfonylation reaction. However, literature on such direct enantioselective introductions of a sulfonyl chloride group is scarce.

Diastereoselective Synthesis Controlled by the Oxolane Stereocenter

The existing stereocenter at the C2 position of the oxolane ring can be exploited to induce diastereoselectivity in the formation of the second stereocenter. This approach often relies on substrate-controlled reactions where the chiral oxolane moiety directs the approach of reagents.

For instance, starting from an enantiomerically pure 2-substituted oxolane precursor, a diastereoselective reaction can be employed to introduce the ethylsulfonyl group. One possible route involves the diastereoselective addition of a sulfur-containing nucleophile to a chiral electrophile derived from the oxolane. Subsequent oxidation to the sulfonyl chloride would then yield a diastereomerically enriched product. The stereochemical outcome would be dictated by the inherent steric and electronic properties of the chiral oxolane substrate.

The diastereomeric ratio of the product would depend on the nature of the reagents, the reaction conditions, and the specific stereochemistry of the starting oxolane derivative. Detailed studies would be required to optimize the diastereoselectivity of such a synthetic sequence.

Green Chemistry Considerations in the Synthesis of 1-(Oxolan-2-yl)ethane-1-sulfonyl Chloride

In line with the principles of green chemistry, synthetic methodologies for 1-(oxolan-2-yl)ethane-1-sulfonyl chloride should aim to be environmentally benign. This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient processes, while minimizing waste generation.

Several greener alternatives to traditional sulfonyl chloride synthesis have been developed. For the oxidation of thiols or disulfides, the use of hydrogen peroxide as the oxidant is advantageous as its only byproduct is water. organic-chemistry.orgresearchgate.net Reactions conducted in water as a solvent, where possible, also contribute to a greener process. rsc.org The use of catalytic systems, especially those involving earth-abundant metals or organocatalysts, is preferable to stoichiometric reagents.

For instance, the aerobic oxidation of thiols, using oxygen from the air as the terminal oxidant, represents a highly sustainable approach. rsc.org While the direct application of these methods to the synthesis of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride has not been explicitly reported, they offer promising avenues for developing more environmentally friendly synthetic routes.

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Replacing chlorinated solvents with water or bio-based solvents. |

| Use of Safer Reagents | Employing H₂O₂ or O₂ as oxidants instead of hazardous reagents like chlorine gas. organic-chemistry.orgrsc.org |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Catalysis | Utilizing catalytic methods to reduce the amount of reagents needed. |

Chemical Reactivity and Reaction Mechanisms of 1 Oxolan 2 Yl Ethane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

The core reactivity of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion, which is a good leaving group. These reactions are fundamental in the synthesis of a wide array of sulfur-containing compounds.

Aminosulfonylation: Formation of Sulfonamides

The reaction of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride with primary or secondary amines is a well-established method for the synthesis of sulfonamides. This reaction, known as aminosulfonylation, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride.

General Reaction Scheme:

R'R''NH + ClSO₂-R → R'R''N-SO₂-R + HCl

Where R is the 1-(oxolan-2-yl)ethyl group and R', R'' can be hydrogen, alkyl, or aryl groups.

Detailed research on analogous sulfonyl chlorides demonstrates that this reaction is broadly applicable. acs.orgprinceton.edu The choice of solvent and base can influence the reaction rate and yield. Common bases include pyridine (B92270) or triethylamine, and solvents such as dichloromethane (B109758) or diethyl ether are often employed. The synthesis of novel N-aryl substituted benzenesulfonamide (B165840) derivatives, for instance, has been achieved by the coupling reaction of benzenesulfonyl chloride with various substituted aromatic amines. researchgate.net

| Nucleophile (Amine) | Product Class | Typical Base |

| Primary Amine (R'NH₂) | N-Substituted Sulfonamide | Pyridine, Triethylamine |

| Secondary Amine (R'R''NH) | N,N-Disubstituted Sulfonamide | Pyridine, Triethylamine |

| Ammonia (NH₃) | Primary Sulfonamide | Pyridine, Triethylamine |

Alkoxysulfonylation: Synthesis of Sulfonate Esters

1-(Oxolan-2-yl)ethane-1-sulfonyl chloride can react with alcohols in a process known as alkoxysulfonylation to form sulfonate esters. Similar to aminosulfonylation, this reaction is typically carried out in the presence of a base, such as pyridine, which acts as both a catalyst and a scavenger for the HCl produced. eurjchem.com The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur center of the sulfonyl chloride.

General Reaction Scheme:

R'OH + ClSO₂-R → R'O-SO₂-R + HCl

Where R is the 1-(oxolan-2-yl)ethyl group and R' is an alkyl or aryl group.

This method is a widely used for the synthesis of sulfonate esters. eurjchem.com The resulting sulfonate esters are themselves valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions.

| Nucleophile (Alcohol) | Product Class | Typical Base |

| Primary Alcohol (R'CH₂OH) | Primary Alkyl Sulfonate Ester | Pyridine |

| Secondary Alcohol (R'R''CHOH) | Secondary Alkyl Sulfonate Ester | Pyridine |

| Phenol (ArOH) | Aryl Sulfonate Ester | Pyridine |

Thiosulfonylation: Generation of Thiosulfonates

The reaction of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride with a thiol (R'SH) or a thiolate salt (R'SNa) leads to the formation of a thiosulfonate. This thiosulfonylation reaction involves the nucleophilic attack of the sulfur atom of the thiol or thiolate on the sulfonyl chloride sulfur atom.

General Reaction Scheme:

R'SH + ClSO₂-R → R'S-SO₂-R + HCl

Where R is the 1-(oxolan-2-yl)ethyl group and R' is an alkyl or aryl group.

This transformation is a direct method for creating a sulfur-sulfur bond. Thiosulfonates are of interest in medicinal chemistry and as intermediates in the synthesis of other sulfur-containing compounds. A method for the direct conversion of thiols into their corresponding thiosulfonates has been reported. capes.gov.br

| Nucleophile (Thiol/Thiolate) | Product Class | Reaction Conditions |

| Thiol (R'SH) | Thiosulfonate | Presence of a base |

| Thiolate Salt (R'SNa) | Thiosulfonate | Aprotic solvent |

Electrophilic Reactivity in Carbon-Carbon Bond Forming Reactions

While the primary reactivity of sulfonyl chlorides is dominated by nucleophilic substitution at the sulfur center, they can also act as electrophiles in certain carbon-carbon bond-forming reactions, particularly when the sulfonyl group is attached to an aromatic ring. The applicability of these reactions to alkylsulfonyl chlorides like 1-(oxolan-2-yl)ethane-1-sulfonyl chloride is more limited.

Role in Friedel-Crafts Type Sulfonylation (if applicable with appropriate substrates)

The Friedel-Crafts sulfonylation is a classic electrophilic aromatic substitution reaction where a sulfonyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a sulfone. scispace.comrsc.org

General Reaction Scheme (for Arylsulfonyl Chlorides):

ArH + ClSO₂-Ar' → Ar-SO₂-Ar' + HCl

While this reaction is very common for arylsulfonyl chlorides, its application with alkylsulfonyl chlorides can be more complex and may be prone to side reactions, such as rearrangement of the alkyl group. For 1-(oxolan-2-yl)ethane-1-sulfonyl chloride, the presence of the oxolane ring might also lead to undesired reactions under strong Lewis acid conditions. However, with a sufficiently activated aromatic substrate and carefully chosen reaction conditions, the formation of an alkyl aryl sulfone could potentially be achieved. The use of solid acid catalysts has been explored as an eco-friendly alternative for Friedel-Crafts sulfonylation. scispace.comrsc.org

Coupling Reactions Involving the Sulfonyl Chloride

The sulfonyl chloride group can participate in various transition-metal-catalyzed coupling reactions, although this area is more developed for arylsulfonyl chlorides. For instance, desulfinative coupling reactions where the sulfonyl chloride acts as a source of an aryl or alkyl radical have been developed. These reactions often involve catalysts based on palladium, nickel, or copper.

Radical Reactions and Their Pathways

The sulfur-chlorine bond in sulfonyl chlorides is relatively weak and can undergo homolytic cleavage to generate sulfonyl radicals (RSO₂•). magtech.com.cnnih.gov These highly reactive intermediates are central to a variety of synthetic transformations. For 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride, this would involve the formation of the 1-(oxolan-2-yl)ethane-1-sulfonyl radical.

The generation of sulfonyl radicals from sulfonyl chlorides can be efficiently initiated through single-electron transfer (SET) processes. nih.gov A common method involves the formation of an electron-donor-acceptor (EDA) complex between the sulfonyl chloride and an electron donor, such as sodium iodide (NaI). researchgate.net Upon exposure to an energy source like visible light, this complex facilitates the transfer of an electron, leading to the formation of a sulfonyl radical, an iodine radical, and a sodium cation. researchgate.net

This proposed mechanism for 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride is outlined below:

EDA Complex Formation: The sulfonyl chloride acts as an electron acceptor and forms a complex with an electron donor (e.g., NaI).

Photoinduced Electron Transfer: Under light irradiation, the EDA complex undergoes a single-electron transfer.

Radical Generation: The S-Cl bond cleaves, yielding the 1-(oxolan-2-yl)ethane-1-sulfonyl radical and other reactive species.

| Reactant | Reagent/Conditions | Key Intermediate | Proposed Mechanism |

|---|---|---|---|

| 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride | NaI, Visible Light (e.g., Blue LED) | 1-(Oxolan-2-yl)ethane-1-sulfonyl radical | Formation of an EDA complex followed by photoinduced single-electron transfer (SET). researchgate.net |

Once generated, the 1-(oxolan-2-yl)ethane-1-sulfonyl radical can participate in intermolecular radical addition reactions, particularly with unsaturated compounds like alkenes and alkynes. magtech.com.cnresearchgate.net This process, known as sulfonylation, results in the formation of a new carbon-sulfur bond. The reaction typically proceeds via a radical chain mechanism where the sulfonyl radical adds to the π-system, generating a new carbon-centered radical, which then propagates the chain.

Such reactions are valuable for synthesizing a variety of sulfone-containing molecules. researchgate.net While intramolecular cyclization is a possibility for some sulfonyl radicals, the structure of the 1-(oxolan-2-yl)ethane-1-sulfonyl radical itself does not present an obvious pathway for cyclization without an appropriately positioned unsaturated bond within the molecule it reacts with.

| Substrate | Reaction Type | Expected Product Class | Reference Reaction Principle |

|---|---|---|---|

| Terminal Alkene (e.g., 1-Octene) | Intermolecular Radical Addition | Alkyl Sulfone | Photoredox iodosulfonylation of alkenes. researchgate.net |

| Terminal Alkyne (e.g., Phenylacetylene) | Intermolecular Radical Addition | Alkenyl Sulfone | Visible-light-induced sulfonylation of alkynes. researchgate.net |

Transformations Involving the Tetrahydrofuran (B95107) Ring in the Presence of the Sulfonyl Chloride

The tetrahydrofuran (THF) ring is generally stable, but its reactivity can be enhanced by adjacent functional groups or by the presence of catalysts. researchgate.net The electron-withdrawing nature of the sulfonyl chloride group at the C2-position of the oxolane ring can influence its stability and reactivity.

The cleavage of the THF ring typically requires the activation of the ring's oxygen atom by a Lewis acid. researchgate.netrsc.org This activation makes the C-O bonds more susceptible to nucleophilic attack. While sulfonyl chlorides are primarily electrophilic at the sulfur atom, under Lewis acidic conditions, a reaction pathway involving ring-opening becomes plausible.

By analogy with the cleavage of THF by acyl chlorides in the presence of a catalyst like iodine or iron(III) chloride, 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride could potentially undergo a similar transformation. researchgate.net The Lewis acid would coordinate to the oxolane oxygen, activating the ring. A nucleophile, such as the chloride ion generated from the sulfonyl chloride or present in the reaction medium, could then attack one of the α-carbons (C2 or C5), leading to the opening of the ring and the formation of a functionalized chloroalkanol derivative.

| Catalyst/Reagent | Proposed Mechanism | Potential Product Class | Reference Reaction Principle |

|---|---|---|---|

| Lewis Acid (e.g., FeCl₃, ZnCl₂, I₂) | Coordination of Lewis acid to the oxolane oxygen, followed by nucleophilic attack by chloride. | ω-Chloroalkanol derivative with a sulfonyl chloride moiety. | Lewis acid-initiated acylative cleavage of ethers. researchgate.net |

Derivatization of the oxolane ring without its cleavage could occur through reactions involving the carbon atoms of the ring, particularly the α-proton at the C2 position, which is activated by the adjacent electron-withdrawing sulfonyl chloride group.

One potential pathway is an elimination reaction. In the presence of a non-nucleophilic base, the acidic α-proton could be abstracted. This could lead to the elimination of the sulfonyl chloride group to form an exocyclic double bond or, more speculatively, trigger a rearrangement or fragmentation of the ring. A more direct analogy is the dehydrohalogenation of 2-chloroethanesulfonyl chloride, which yields ethenesulfonyl chloride. rit.edu A similar base-induced elimination for 1-(oxolan-2-yl)ethane-1-sulfonyl chloride could potentially lead to the formation of 2-ethylidene-tetrahydrofuran or related unsaturated species, with concomitant loss of SO₂ and HCl, though this pathway is highly speculative.

| Reagent | Reaction Type | Potential Product Class | Mechanistic Rationale |

|---|---|---|---|

| Non-nucleophilic base (e.g., DBU, Triethylamine) | Elimination | Unsaturated heterocycle (e.g., Dihydrofuran derivative) | Abstraction of the acidic α-proton, followed by elimination. Analogous to dehydrohalogenation of α-halo sulfonyl chlorides. rit.edu |

1 Oxolan 2 Yl Ethane 1 Sulfonyl Chloride As a Versatile Synthetic Intermediate

Construction of Complex Organic Scaffolds and Heterocyclic Systems

The inherent reactivity of the sulfonyl chloride moiety allows for its participation in a variety of bond-forming reactions, making it a valuable tool for the synthesis of intricate molecular frameworks.

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone in the synthesis of sulfonamides, a common motif in many biologically active compounds. cbijournal.comsigmaaldrich.com This reaction provides a straightforward method for incorporating the 1-(oxolan-2-yl)ethylsulfonyl group into larger molecules. While specific examples utilizing 1-(oxolan-2-yl)ethane-1-sulfonyl chloride are not extensively documented, the general reaction pathway is well-established.

The synthesis of complex heterocyclic structures can be achieved through multi-step sequences involving sulfonyl chlorides. For instance, a solid-phase synthetic approach has been developed to create libraries of diverse sulfonamide-linked heterocycles, including piperazines, thioureas, and cyclic guanidines, starting from amino acids and various sulfonyl chlorides. nih.gov This methodology highlights the potential of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride to be incorporated into such libraries, generating a diverse set of molecules with potential biological relevance.

Furthermore, the synthesis of macrocyclic sulfonamides, which are important in medicinal chemistry, has been explored. york.ac.uk These complex structures can be accessed through ring-expansion reactions, demonstrating the versatility of the sulfonamide linkage in constructing large and structurally diverse frameworks.

Aryl and heteroaryl sulfonamides can also be prepared from the corresponding organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate, which generates a sulfonyl chloride intermediate in situ. nih.govacs.org This method offers a pathway to synthesize sulfonamides with a wide range of aromatic and heterocyclic substituents.

Below is a table summarizing the types of biologically relevant frameworks that can be synthesized using sulfonyl chlorides as key intermediates.

| Framework Type | General Synthetic Approach | Key Intermediates |

| Simple Sulfonamides | Reaction with primary or secondary amines | Sulfonyl chloride, Amine |

| Heterocyclic Sulfonamides | Solid-phase synthesis from amino acids and sulfonyl chlorides | Amino acids, Sulfonyl chlorides |

| Macrocyclic Sulfonamides | Ring-expansion cascade reactions | Sulfonyl chloride-containing precursors |

| Aryl/Heteroaryl Sulfonamides | Reaction of organozinc reagents with a chlorosulfate | Organozinc reagent, 2,4,6-Trichlorophenyl chlorosulfate |

The reactivity of sulfonyl chlorides extends to the formation of polycyclic systems, including fused and spirocyclic structures. Intramolecular cyclization reactions of molecules containing a sulfonyl chloride group are a powerful strategy for constructing such frameworks. For example, the intramolecular cyclization of N-cyano sulfoximines, which can be derived from sulfonyl chlorides, leads to the formation of thiadiazine 1-oxides. nih.govacs.org

The synthesis of sultams, which are cyclic sulfonamides, represents another important application. β-Sultams, for instance, can be prepared through the [2+2] cycloaddition of sulfenes (generated in situ from sulfonyl chlorides) with imines. organic-chemistry.org This reaction provides a direct route to four-membered heterocyclic rings containing a sulfonamide moiety. The synthesis of spirocyclic β- and γ-sultams has also been achieved through one-pot reductive cyclization of cyanoalkylsulfonyl fluorides, which are closely related to sulfonyl chlorides.

Spiro-heterocycles are another class of complex molecules that can be synthesized using sulfonyl chlorides. For instance, the synthesis of spiro compounds can involve the reaction of an intermediate with an arylsulfonyl chloride. researchgate.net The construction of these intricate structures often relies on a cascade of reactions, where the sulfonyl chloride plays a crucial role in one of the key bond-forming steps.

The following table provides an overview of the types of polycyclic systems that can be synthesized using sulfonyl chloride-based methodologies.

| Polycyclic System | Synthetic Strategy | Starting Material/Intermediate |

| Fused Heterocycles (Thiadiazine 1-oxides) | Intramolecular cyclization | N-Cyano sulfoximines |

| β-Sultams | [2+2] Cycloaddition | Sulfonyl chloride (forms sulfene), Imine |

| Spirocyclic Sultams | Reductive cyclization | Cyanoalkylsulfonyl fluorides |

| Spiro-heterocycles | Multi-step synthesis involving sulfonylation | Various precursors, Arylsulfonyl chloride |

Precursor for the Synthesis of Advanced Functional Materials

The dual functionality of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride makes it an attractive building block for the creation of advanced functional materials, including polymers and supramolecular assemblies.

Sulfonyl chlorides can serve as functional monomers in polymerization reactions, leading to the formation of polymers with tailored structures. For instance, p-styrenesulfonyl chloride has been utilized as a functional monomer to prepare various functional polymers. acs.org The resulting polymers contain reactive sulfonyl chloride groups along the backbone, which can be further modified to introduce different functionalities.

Multifunctional aromatic sulfonyl chlorides have been designed and used as initiators for living radical polymerization, enabling the synthesis of well-defined polymers with complex architectures, such as star polymers. cmu.eduresearchgate.net The sulfonyl chloride groups initiate the polymerization, and their number and arrangement on the initiator molecule dictate the final polymer architecture.

| Polymerization Role | Example Compound | Resulting Polymer Structure |

| Functional Monomer | p-Styrenesulfonyl chloride | Polystyrene with pendant sulfonyl chloride groups |

| Initiator | Multifunctional aromatic sulfonyl chlorides | Star polymers with a central core and multiple polymer arms |

The oxolane (tetrahydrofuran) moiety is a known component in the design of molecules capable of forming supramolecular assemblies. The ability of the ether oxygen to participate in hydrogen bonding and other non-covalent interactions makes it a valuable structural element in supramolecular chemistry. For instance, supramolecular polymers based on poly(tetrahydrofuran) have been created using associating motifs like pyrimidinones. researchgate.net

While direct examples of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride in supramolecular assemblies are scarce, its derivatives could be designed to self-assemble. The sulfonyl chloride group can be converted into a sulfonamide, which can also participate in hydrogen bonding. The combination of the oxolane ring and the sulfonamide group could lead to the formation of well-defined supramolecular structures.

Derivatives of tetrahydrofuran (B95107) have been shown to be important in the context of HIV protease inhibitors, where they can form key interactions within the enzyme's active site. nih.gov This highlights the potential of the oxolane ring to direct intermolecular interactions, a key principle in the design of supramolecular assemblies.

Development of Chiral Auxiliaries and Ligands Utilizing the Oxolane Stereocenter

The presence of a stereocenter in the oxolane ring of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride makes it an interesting candidate for applications in asymmetric synthesis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org The enantioselective synthesis of tetrahydrofuran derivatives is an active area of research, and various methods have been developed to create these chiral building blocks. chemistryviews.orgnih.gov These chiral tetrahydrofurans can then be used as precursors for the synthesis of chiral ligands and auxiliaries.

For example, chiral ligands for asymmetric catalysis have been designed based on various chiral backbones. nih.gov The stereocenter in the oxolane ring of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride could be used to direct the stereochemical course of a reaction if the compound is used as a chiral auxiliary. The sulfonyl chloride group provides a convenient handle to attach the auxiliary to a substrate. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled.

The development of chiral ligands containing a tetrahydrofuran moiety for use in asymmetric catalysis has also been reported. rsc.org These ligands can coordinate to a metal center and create a chiral environment that promotes the formation of one enantiomer of the product over the other. The 1-(oxolan-2-yl)ethane-1-sulfonyl chloride could serve as a starting material for the synthesis of such ligands.

The following table outlines the potential applications of the oxolane stereocenter in asymmetric synthesis.

| Application | Description | Key Feature |

| Chiral Auxiliary | Temporarily attached to a substrate to control stereoselectivity. | The stereocenter in the oxolane ring directs the approach of reagents. |

| Chiral Ligand | Coordinates to a metal catalyst to induce enantioselectivity in a reaction. | The chiral oxolane moiety creates a chiral pocket around the metal center. |

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(oxolan-2-yl)ethane-1-sulfonyl chloride is not extensively available in public-domain scientific literature. However, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the analysis of similar structural motifs. For a definitive structural assignment, a suite of one-dimensional and two-dimensional NMR experiments would be essential.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the 1-(oxolan-2-yl)ethane-1-sulfonyl chloride molecule, a series of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the methine proton on the carbon bearing the sulfonyl chloride group and the adjacent methyl protons, as well as the protons within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would identify direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for establishing the connectivity between the ethanesulfonyl chloride moiety and the oxolane ring. For example, correlations would be expected between the protons on the ethyl group and the carbons of the oxolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This would be particularly useful for determining the relative stereochemistry and preferred conformation of the molecule. For instance, spatial correlations between protons on the ethanesulfonyl chloride side chain and protons on the oxolane ring could provide insights into their spatial arrangement.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations is presented below.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) | Key COSY Correlations (H to H) |

| 1 | - | ~60-70 | - | - |

| 2 | ~1.5-1.7 | ~15-25 | C1, C3 | H3 |

| 3 | ~4.5-4.8 | ~75-85 | C1, C2, C4, C5 | H2, H4 |

| 4 | ~3.8-4.0 | ~65-75 | C3, C5 | H3, H5 |

| 5 | ~1.8-2.0 | ~25-35 | C3, C4 | H4 |

| 6 | ~3.5-3.8 | ~50-60 | C7, C3 | H7 |

| 7 | ~1.4-1.6 | ~10-20 | C6 | H6 |

Dynamic NMR for Conformational Analysis (if applicable)

Given the presence of the flexible oxolane ring and the rotatable bond connecting it to the ethanesulfonyl chloride side chain, 1-(oxolan-2-yl)ethane-1-sulfonyl chloride likely exists as a mixture of conformers in solution. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide valuable information about the conformational dynamics of the molecule. By analyzing changes in the line shape of NMR signals with temperature, it would be possible to determine the energy barriers for conformational exchange processes, such as the ring-puckering of the oxolane moiety and rotation around the C-C and C-S bonds.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument would be utilized. The high mass accuracy of these techniques allows for the unambiguous determination of the molecular formula from the measured mass-to-charge ratio (m/z) of the molecular ion.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide further structural confirmation. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, the connectivity of the molecule can be pieced together. Characteristic fragmentation pathways for 1-(oxolan-2-yl)ethane-1-sulfonyl chloride would likely involve cleavage of the C-S bond, loss of SO₂Cl, and fragmentation of the oxolane ring. PubChemLite provides predicted collision cross-section values for various adducts of a related isomer, 2-(oxolan-2-yl)ethane-1-sulfonyl chloride, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Predicted HRMS Data and Fragmentation Pattern

| Ion | Predicted m/z | Possible Formula |

| [M+H]⁺ | 199.0190 | C₆H₁₂ClO₃S⁺ |

| [M-Cl]⁺ | 163.0478 | C₆H₁₁O₃S⁺ |

| [M-SO₂Cl]⁺ | 99.0441 | C₆H₁₁O⁺ |

| [C₄H₇O]⁺ | 71.0491 | C₄H₇O⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 1-(oxolan-2-yl)ethane-1-sulfonyl chloride, these techniques would provide clear evidence for the presence of the sulfonyl chloride and oxolane functionalities.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The C-O-C stretching vibration of the ether linkage in the oxolane ring would likely appear as a strong band in the 1150-1085 cm⁻¹ region. C-H stretching and bending vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-Cl stretching vibration, which is often weak in the IR spectrum, would be expected to give a more intense signal in the Raman spectrum, typically in the 400-200 cm⁻¹ region.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S=O | Asymmetric Stretch | 1370-1330 |

| S=O | Symmetric Stretch | 1180-1160 |

| C-O-C | Stretch | 1150-1085 |

| S-Cl | Stretch | 400-200 |

| C-H | Stretch | 2990-2850 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 1-(oxolan-2-yl)ethane-1-sulfonyl chloride can be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, for chiral molecules, X-ray crystallography using anomalous dispersion can be used to determine the absolute stereochemistry of the stereocenters. This would definitively establish the (R) or (S) configuration at the chiral carbon atom in the oxolane ring and the chiral center at the carbon bearing the sulfonyl chloride group.

Theoretical and Computational Investigations of 1 Oxolan 2 Yl Ethane 1 Sulfonyl Chloride

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Characterization for Key Transformations

No information is currently available in published literature regarding the computational characterization of transition states for reactions involving 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride. Such studies would typically involve high-level quantum mechanical calculations to elucidate the mechanisms of its reactions, such as nucleophilic substitution or elimination, by identifying and analyzing the geometry, energy, and vibrational frequencies of the relevant transition state structures.

Prediction of Reactivity and Selectivity in Novel Reactions

There are no available computational studies that predict the reactivity and selectivity of 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride in novel reactions. Predictive studies would likely employ computational models like Density Functional Theory (DFT) to explore potential reaction pathways, calculate activation barriers, and determine the thermodynamic and kinetic favorability of different products. This information is crucial for designing new synthetic methodologies and understanding the chemical behavior of the compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Currently, there are no published theoretical predictions of the spectroscopic parameters for 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride. Computational methods are often used to calculate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical data, when compared with experimental spectra, can aid in the structural confirmation of the compound and provide deeper insights into its electronic structure and bonding.

Future Research Directions and Unexplored Avenues

Catalyst Development for Selective Reactions Involving 1-(Oxolan-2-yl)ethane-1-sulfonyl Chloride

The development of novel catalysts is paramount to unlocking the full synthetic utility of 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride. Given the chiral nature of the oxolane ring, a primary focus will be on asymmetric catalysis to control the stereochemical outcomes of its reactions.

Future research could explore the use of chiral Lewis acid or organocatalysts to achieve dynamic kinetic asymmetric transformations. nih.gov This would be particularly valuable in reactions where the stereocenter adjacent to the sulfonyl group is established or modified. For instance, in coupling reactions with various nucleophiles, a chiral catalyst could selectively favor the formation of one diastereomer, providing access to highly enantioenriched products.

Furthermore, the development of catalysts for the regioselective functionalization of the tetrahydrofuran (B95107) ring, while the sulfonyl chloride moiety is masked or engaged in a reaction, presents another exciting frontier. Metal-catalyzed C-H activation could offer a direct route to introduce further complexity to the heterocyclic core.

Data on potential catalyst classes for asymmetric sulfonylation reactions is presented in the table below.

| Catalyst Class | Potential Application | Desired Outcome |

| Chiral Lewis Acids | Asymmetric conjugate additions | High diastereoselectivity |

| Chiral Phase-Transfer Catalysts | Alkylation reactions | Enantioselective C-C bond formation |

| Organocatalysts (e.g., Cinchona alkaloids) | Nucleophilic substitution | Control of stereochemistry at the sulfonyl group |

| Transition Metal Catalysts (e.g., Rhodium, Ruthenium) | Asymmetric C-H functionalization of the oxolane ring | Site-selective installation of new functional groups |

Investigation of Novel Reaction Pathways and Methodologies

Beyond conventional sulfonylation reactions, 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride can be a precursor to a variety of reactive intermediates, opening doors to novel reaction pathways.

One unexplored avenue is the generation of a sulfene (B1252967) intermediate through base-induced elimination of HCl. This highly reactive species could participate in [2+2] cycloadditions with electron-rich alkenes or imines, leading to the formation of four-membered sulfur-containing heterocycles. The inherent chirality of the oxolane substituent could influence the stereochemical course of these cycloadditions.

Another promising area is the exploration of radical reactions. Under photoredox or radical initiation conditions, the S-Cl bond could undergo homolytic cleavage to generate a sulfonyl radical. This radical could then be engaged in a variety of transformations, such as addition to alkenes and alkynes, or in radical cyclization cascades to construct complex polycyclic systems. The development of photocatalytic methods for the generation of sulfonyl radicals from sulfonyl chlorides is an active area of research. rsc.org

Exploration of 1-(Oxolan-2-yl)ethane-1-sulfonyl Chloride in Flow Chemistry Applications

The use of continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving reactive intermediates or hazardous reagents. nih.govchemistryworld.com The application of this technology to the synthesis and reactions of 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride is a promising future direction.

Flow reactors would allow for the safe in-situ generation and immediate use of potentially unstable derivatives of the title compound. For example, the generation of the corresponding sulfene could be precisely controlled in a microreactor, minimizing decomposition and side reactions. Furthermore, multi-step sequences involving this sulfonyl chloride could be telescoped into a single continuous process, improving efficiency and reducing waste. rsc.org

The table below outlines potential flow chemistry applications.

| Flow Chemistry Application | Advantage | Potential Product Class |

| In-situ generation of sulfene | Enhanced safety, minimized decomposition | Thietane dioxides, beta-sultams |

| Multi-step synthesis | Increased efficiency, reduced workup | Complex sulfonamides and sulfonate esters |

| Photocatalytic radical reactions | Precise control of irradiation, improved safety | Functionalized sulfones |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Automated synthesis platforms and high-throughput experimentation (HTE) are powerful tools for accelerating the discovery of new reactions and the optimization of reaction conditions. nih.gov Integrating 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride into such platforms could rapidly expand its known reactivity and applications.

HTE could be employed to screen a wide array of catalysts, bases, solvents, and reaction partners to identify optimal conditions for novel transformations. For example, a library of potential nucleophiles could be rapidly screened for their reactivity and selectivity in reactions with the title compound, leading to the discovery of new sulfonamide or sulfonate ester derivatives with desirable properties.

Automated synthesis platforms could then be used to synthesize libraries of these derivatives for biological screening or materials science applications. This approach would significantly accelerate the drug discovery and materials development process.

Design and Synthesis of Advanced Derivatives with Tunable Reactivity

The reactivity of 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride can be fine-tuned through the synthesis of advanced derivatives. This involves modifying either the oxolane ring or the ethyl spacer to introduce new functional groups that can modulate the electronic properties and steric environment of the sulfonyl chloride.

For instance, the introduction of electron-withdrawing or electron-donating groups on the tetrahydrofuran ring could influence the electrophilicity of the sulfur atom in the sulfonyl chloride, thereby altering its reactivity towards nucleophiles. Similarly, incorporating coordinating groups could enable novel catalytic cycles by facilitating catalyst binding. The development of methods for the synthesis of chiral sulfonyl chlorides is an area of growing interest. acs.orgresearchgate.net

Furthermore, the synthesis of derivatives where the oxolane ring is replaced with other heterocyclic systems could lead to a new class of sulfonyl chlorides with diverse properties and applications. This would allow for a systematic investigation of structure-activity relationships and the design of reagents tailored for specific synthetic challenges.

Q & A

Q. Basic

- Moisture Sensitivity : Reacts violently with water, releasing HCl gas. Use sealed systems (Schlenk lines) and desiccants for storage.

- Corrosivity : Wear acid-resistant gloves (e.g., nitrile), goggles, and a lab coat.

- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .

What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Q. Advanced

- Controlled Replication : Synthesize the compound using standardized protocols and compare results with literature.

- Advanced Analytics : Use HPLC-MS to detect impurities or degradation products. For solubility, perform titrations in varying solvents (e.g., DCM, THF) under inert conditions.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-chloroethanesulfonyl chloride) to infer trends .

How should 1-(Oxolan-2-yl)ethane-1-sulfonyl chloride be stored to maintain its reactivity and purity?

Basic

Store in amber glass bottles under argon or nitrogen at –20°C. Ensure containers are sealed with PTFE-lined caps to prevent moisture ingress. Pre-dry storage vials with molecular sieves (3Å) .

What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Advanced

The electrophilic sulfur center undergoes nucleophilic attack due to the strong electron-withdrawing effect of the two oxygen atoms. The reaction proceeds via a bimolecular nucleophilic substitution (SN₂) mechanism, where the nucleophile (e.g., amine) displaces the chloride ion. Steric hindrance from the THF ring may slow reactions compared to linear sulfonyl chlorides, necessitating higher temperatures or catalysts .

What are the typical by-products formed during the synthesis of this compound, and how are they identified?

Basic

Common by-products include:

- Hydrolysis products : Sulfonic acid (from moisture exposure).

- Disproportionation products : Sulfonic anhydrides (at high temperatures).

- Unreacted starting materials .

Use GC-MS or ¹H NMR to detect residual SOCl₂ or sulfonic acid. Quantitative analysis via iodometric titration can measure active chloride content .

How does the tetrahydrofuran ring influence the compound’s reactivity compared to simpler sulfonyl chlorides?

Advanced

The THF ring introduces steric hindrance , reducing accessibility to the sulfonyl chloride group. Additionally, the electron-donating oxygen in THF may slightly decrease the electrophilicity of sulfur compared to aliphatic sulfonyl chlorides. This necessitates optimized reaction conditions (e.g., longer reaction times or polar aprotic solvents like DMF) .

What purification methods are recommended post-synthesis to achieve high yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.